REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=O)[C:10]3=[CH:13][CH:14]=[CH:15][CH:16]=[C:9]3[C:8]2=[O:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Zn].C(O)(=O)C>[CH2:11]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8](=[O:17])[C:9]2[C:10]1=[CH:13][CH:14]=[CH:15][CH:16]=2
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
147 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
the insoluble solid is washed with hot acetic acid (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings are concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |